![molecular formula C21H21Cl2N3O2 B038397 5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine CAS No. 114372-38-2](/img/structure/B38397.png)
5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine
Overview
Description
Scientific Research Applications
Antioxidant Potential : A derivative, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, has shown to have antioxidant potential and can induce the endogenous defense system, which could be beneficial for health (Shehzadi et al., 2018).
Chemical Research : The compound has been characterized using IR, 1H, and 13C NMR spectroscopy methods, indicating its potential applications in chemical research (Szczepański, Tuszewska, & Trotsko, 2020).
Anticancer and Antimicrobial Activity : Synthesized compounds including this chemical have shown anticancer activity, as well as in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Antifungal Activity : Derivatives of this compound exhibit significant antifungal activity, both in vitro and in vivo, comparable to ketoconazole, a well-known antifungal agent (Bennett et al., 2009).
Antimicrobial Activity : Various studies have shown that this compound and its derivatives possess antimicrobial properties, effective against a range of bacterial and fungal species (Nural et al., 2018); (Rajanarendar et al., 2010).
Aromatase Inhibitor : It has also been identified as a potent and selective aromatase inhibitor, which is significant for its potential application in cancer treatment (Lézé et al., 2006).
Future Directions
properties
IUPAC Name |
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c1-25-21(14-26-11-10-24-15-26,16-2-4-17(22)5-3-16)12-20(28-25)13-27-19-8-6-18(23)7-9-19/h2-11,15,20H,12-14H2,1H3/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLKJGBDKERBC-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@](C[C@@H](O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921339 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine | |
CAS RN |
114372-38-2 | |
Record name | PR 967248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114372382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.